![molecular formula C17H13NO4 B8201905 4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid](/img/structure/B8201905.png)
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C17H13NO4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypoxic Effects : The synthesis of similar compounds, such as 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides, has resulted in nontoxic compounds with high antihypoxic effects, indicating potential as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Synthetic Efficiency : Improved methods for the synthesis of derivatives like 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid have enabled efficient production of esters and N,N-disubstituted carboxamides (Blanco, Shmidt, Schapira, & Perillo, 2006).
Prolylhydroxylase Inhibitor Candidates : The formation of carboxylic acids in gas-phase reactions of bisubstituted isoquinolines shows potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Intermediates in Organic Synthesis : 4-Hydroxy-3-formylideneamino-1H/methyl/phenylquinolin-2-ones synthesized by condensation with substituted anilines/aliphatic primary amines provide valuable intermediates for various organic synthesis processes (Bhudevi, Ramana, Mudiraj, & Reddy, 2009).
Antibacterial Activity : Certain substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Potential in Nanomedicine : Poly(benzofuran-co-arylacetic acid) (PHMA), a novel, highly functionalized polymer, has shown diverse reactivity, making it attractive for applications in nanomedicine and organocatalysis (Nan et al., 2017).
Antioxidant Properties : Studies have also revealed the antioxidant properties of similar compounds, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
properties
IUPAC Name |
4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-14-9-12(22-11-5-3-2-4-6-11)7-8-13(14)16(19)15(18-10)17(20)21/h2-9,19H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQUCXIJNHBDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=C(C(=N1)C(=O)O)O)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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